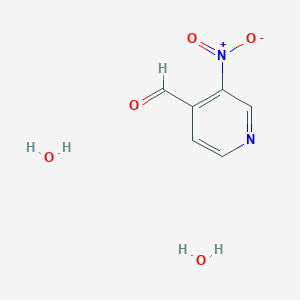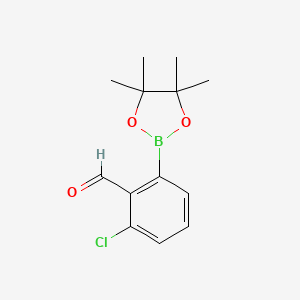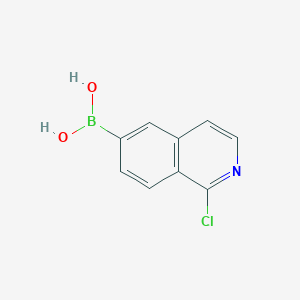
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid
Übersicht
Beschreibung
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid (TBAPA) is a powerful and versatile compound used in many different scientific research applications. This synthetic organic compound has a wide range of uses in the laboratory, ranging from biochemical and physiological studies to synthesizing new materials. TBAPA is a carboxylic acid derivative with a unique structure that provides a variety of benefits over traditional carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Building Blocks for Drug Development
Azetidines, such as 3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid , are increasingly important in medicinal chemistry. They serve as versatile building blocks for the synthesis of a variety of pharmaceutical compounds . The protected 3-haloazetidines, for instance, are used to prepare high-value azetidine-3-carboxylic acid derivatives, which are integral parts of sphingosine-1-phosphate receptor (S1P) agonists. These agonists are potential treatments for multiple sclerosis and other inflammatory diseases .
Synthesis of Heterocyclic Amino Acids
This compound has been utilized in the synthesis of novel heterocyclic amino acids, such as methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate. These amino acids play a crucial role in the development of new pharmacologically active molecules .
PROTAC Development
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid: is used as a linker in the design of PROTAC® (Proteolysis-Targeting Chimeras) molecules. PROTACs represent a novel class of drugs that target protein degradation pathways to remove unwanted proteins, which is a promising approach for targeted therapies.
Rigid Linkers for Chemical Conjugates
The compound serves as a rigid linker in the development of chemical conjugates. This application is particularly relevant in the design of targeted protein degradation strategies, where the structural rigidity of the linker can influence the efficacy of the molecule .
Antioxidant Selenoproteins Synthesis
Incorporating the azetidine ring into selenoproteins, which are crucial for protecting against oxidative stress in humans, is another innovative application. Organoselenium compounds with this structure have shown a wide range of biological activities .
Conformationally Restricted Components for Pharmacological Molecules
The azetidine ring is identified as a conformationally restricted component in important pharmacological molecules, including synthetic analogues of natural amino acids and antihypertensive drugs .
Antibacterial Agents Synthesis
The synthesis of new Se-containing β-lactams, such as selenapenam, selenacepham, and selenazepine, which are potential antibacterial agents, is another application. These compounds utilize the azetidine core as part of their molecular structure .
Natural Product Synthesis
Azetidines are found in a variety of natural products. The ability to synthesize and functionalize azetidines, like 3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid , allows for the creation of complex natural product structures that can have significant biological activities .
Wirkmechanismus
Target of Action
It is known that this compound is used as a rigid linker in the development of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound 3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is used as a rigid linker in PROTACs . The rigidity of the linker may impact the three-dimensional orientation of the PROTAC, which in turn can influence the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase . This can optimize the drug-like properties of the PROTAC .
Biochemical Pathways
As a component of protacs, this compound would be involved in the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, and its manipulation allows for the targeted degradation of specific proteins .
Pharmacokinetics
As a component of protacs, the pharmacokinetics of this compound would be influenced by the properties of the protac as a whole .
Result of Action
As a component of protacs, this compound would contribute to the targeted degradation of specific proteins . This can result in a variety of effects depending on the function of the degraded protein .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of this compound .
Eigenschaften
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-8(7-12)4-5-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYWARXNNONHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1521114-14-6 | |
| Record name | 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)




![6-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1457460.png)



![5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1457467.png)

